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Compound of Interest

Compound Name: (2-Amino-5-iodophenyl)methanol

Cat. No.: B1283178

(2-Amino-5-iodophenyl)methanol is a valuable bifunctional building block in organic
synthesis, prized for its amenability to a variety of chemical transformations. Its structure,
featuring an amino group, a hydroxymethyl group, and an iodine atom on a benzene ring,
allows for the strategic construction of complex molecular architectures, particularly
heterocyclic compounds with significant applications in medicinal chemistry and drug
development. This technical guide provides an in-depth overview of the properties, synthesis,
and key applications of (2-Amino-5-iodophenyl)methanol, complete with experimental
protocols and data presented for researchers and scientists in the field.

Physicochemical Properties

A summary of the key physicochemical properties of (2-Amino-5-iodophenyl)methanol is
provided in the table below.
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Property Value Reference
CAS Number 53279-83-7 N/A
Molecular Formula C7HsINO N/A
Molecular Weight 249.05 g/mol N/A

Off-white to light brown
Appearance ] N/A
crystalline powder

Melting Point 98-102 °C N/A

Soluble in methanol, ethanol,
Solubility ) ) N/A
and dimethyl sulfoxide

Synthesis of Key Intermediates

A primary application of (2-Amino-5-iodophenyl)methanol is its use as a precursor for the
synthesis of heterocyclic scaffolds. A notable example is the preparation of 6-iodo-1,4-dihydro-
2H-3,1-benzoxazin-2-one, a versatile intermediate for further functionalization.

Synthesis of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-
one

This synthesis involves the cyclization of (2-Amino-5-iodophenyl)methanol using a
carbonylating agent, such as triphosgene.

((Z-Amino-5-i0dophenyl)methanol)M> Triphosgene, Pyridine ( )

Click to download full resolution via product page
Fig. 1: Synthesis of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one.
Experimental Protocol:

To a solution of (2-Amino-5-iodophenyl)methanol (1.0 eq) in anhydrous tetrahydrofuran
(THF) under an inert atmosphere at 0 °C, pyridine (2.5 eq) is added, followed by the portion-
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wise addition of triphosgene (0.4 eq). The reaction mixture is stirred at 0 °C for 30 minutes and
then allowed to warm to room temperature and stirred for an additional 12 hours. Upon
completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The crude product is then purified by column
chromatography on silica gel to afford 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Reactant Molar Eq.
(2-Amino-5-iodophenyl)methanol 1.0
Triphosgene 0.4
Pyridine 2.5

Yield ~85%

Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent on the 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one intermediate serves
as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction
of a wide range of substituents at this position. This strategy is instrumental in the synthesis of
diverse libraries of compounds for drug discovery.

4 Suzuki CouphM Sonogashira Coupling Wd—Hartwig Amination\

R-B(OH)2 R-C=CH R2NH
Pd Catalyst, Base Pd/Cu Catalyst, Base Pd Catalyst, Base
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Fig. 2: Palladium-catalyzed cross-coupling reactions of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-
2-one.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the
benzoxazinone core and various aryl or vinyl boronic acids or esters.

General Experimental Protocol:

A mixture of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq), the corresponding boronic
acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPhs)4 or PdCIz(dppf) (0.05-0.1 eq),
and a base such as K2COs or Cs2C0s3 (2.0-3.0 eq) is suspended in a suitable solvent system
(e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is degassed and heated
under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-
MS). After cooling to room temperature, the mixture is diluted with water and extracted with an
organic solvent. The combined organic layers are washed, dried, and concentrated. The
residue is purified by chromatography to yield the desired 6-substituted product.

Temperature Typical Yield

Catalyst Base Solvent
(°C) (%)
Pd(PPhs)a K2COs Dioxane/H20 80-100 70-95
Toluene/EtOH/H2
PdClz(dppf) Cs2CO0s3 o 90-110 75-98

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety onto the
benzoxazinone scaffold.

General Experimental Protocol:

To a solution of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq) and a terminal alkyne
(1.2-1.5 eq) in a suitable solvent such as DMF or THF, a palladium catalyst (e.g., Pd(PPhs)2Cl2)
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(0.02-0.05 eq), a copper(l) co-catalyst (e.g., Cul) (0.05-0.1 eq), and a base (e.qg., triethylamine
or diisopropylamine) (2.0-3.0 eq) are added. The reaction is stirred at room temperature or
slightly elevated temperatures under an inert atmosphere until completion. The reaction mixture
is then worked up by adding water and extracting with an organic solvent. The combined
organic extracts are washed, dried, and concentrated, and the product is purified by

chromatography.

Catalyst Temperature Typical Yield
Base Solvent

System (°C) (%)

Pd(PPhs)2Cl2 /
EtsN DMF 25-60 65-90

Cul

Pd(PPhs)a / Cul i-Pr2NH THF 25-50 70-92

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing
for the introduction of various primary or secondary amines.

General Experimental Protocol:

A mixture of 6-iodo-1,4-dihydro-2H-3,1-benzoxazin-2-one (1.0 eq), the desired amine (1.2-1.5
eq), a palladium catalyst (e.g., Pdz(dba)s) (0.01-0.05 eq), a suitable phosphine ligand (e.qg.,
Xantphos or BINAP) (0.02-0.1 eq), and a strong base (e.g., NaOtBu or Cs2C0Os) (1.5-2.5 eq) is
heated in an anhydrous, deoxygenated solvent such as toluene or dioxane under an inert
atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the
reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried,
and concentrated. The crude product is purified by column chromatography.
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Catalyst/Ligan Temperature Typical Yield
Base Solvent

d (°C) (%)

Pdz(dba)s /
NaOtBu Toluene 90-110 60-85

Xantphos

Pd(OAc)2 / .
Cs2C0s3 Dioxane 100-120 65-88

BINAP

Conclusion

(2-Amino-5-iodophenyl)methanol is a highly versatile and valuable building block in organic
synthesis. Its ability to be readily converted into key heterocyclic intermediates, such as 6-iodo-
1,4-dihydro-2H-3,1-benzoxazin-2-one, which can be further diversified through a range of
palladium-catalyzed cross-coupling reactions, makes it a powerful tool for the synthesis of
novel compounds with potential applications in drug discovery and materials science. The
experimental protocols and data provided in this guide offer a solid foundation for researchers
to utilize this building block in their synthetic endeavors.

 To cite this document: BenchChem. [(2-Amino-5-iodophenyl)methanol: A Versatile Building
Block in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283178#2-amino-5-iodophenyl-methanol-as-a-
building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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